![molecular formula C10H11BrClNO B2425116 2-bromo-N-(3-chlorophenyl)butanamide CAS No. 84970-23-0](/img/structure/B2425116.png)
2-bromo-N-(3-chlorophenyl)butanamide
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Description
2-bromo-N-(3-chlorophenyl)butanamide is a chemical compound that belongs to the category of amides. It has a molecular formula of C10H11BrClNO and a molecular weight of 276.56 .
Synthesis Analysis
The synthesis of 2-bromo-N-(3-chlorophenyl)butanamide involves the reaction of 3-chloroaniline with 2-bromobutyryl bromide in toluene for 5 hours under heating conditions . The reaction is carried out in the presence of a sodium acetate solution .Molecular Structure Analysis
The molecular structure of 2-bromo-N-(3-chlorophenyl)butanamide consists of a butanamide backbone with a bromine atom attached to the second carbon and a 3-chlorophenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
2-bromo-N-(3-chlorophenyl)butanamide is a solid at room temperature . Its exact boiling point is not documented . The compound’s molecular weight is 276.56 .Scientific Research Applications
- 2-Bromo-N-(3-chlorophenyl)butanamide is utilized as a specialty reagent in proteomics studies. Researchers employ it to investigate protein structure, function, and interactions. Its ability to modify proteins through covalent binding makes it valuable for labeling and affinity purification experiments .
Proteomics Research
properties
IUPAC Name |
2-bromo-N-(3-chlorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-2-9(11)10(14)13-8-5-3-4-7(12)6-8/h3-6,9H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBAYTYPNJPQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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